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Introduction

Antimony potassium tartrate, historically known as tartar emetic, is a trivalent antimonial

compound that was a cornerstone in the treatment of parasitic diseases, notably leishmaniasis

and schistosomiasis, for much of the 20th century.[1][2][3] Its use in clinical settings began in

the early 1900s for leishmaniasis and was established for schistosomiasis in 1918.[2] However,

due to its significant toxicity, including cardiotoxicity and severe gastrointestinal side effects,

and the development of safer and more effective drugs, its clinical application has been largely

phased out.[4][5][6] It has been superseded by pentavalent antimonials (e.g., sodium

stibogluconate), amphotericin B, miltefosine for leishmaniasis, and praziquantel for

schistosomiasis.[1][2]

Despite its decline in clinical use, antimony potassium tartrate remains a valuable tool in

parasitology research. It is used to study mechanisms of drug action, investigate drug

resistance pathways, and as a reference compound in the screening of new antiparasitic

agents. Its trivalent form (SbIII) is the biologically active state, and it serves as a direct-acting

agent in vitro, unlike pentavalent antimonials (SbV) which require biological reduction to SbIII to

exert their parasiticidal effects.[1]

Mechanism of Action
The precise mechanism of action of antimony potassium tartrate is not fully elucidated but is

understood to involve the disruption of critical parasite biochemical pathways.[4][7] The trivalent
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antimony ion (SbIII) is known to have a high affinity for sulfhydryl groups, leading to the

inhibition of essential enzymes.[4][8]

In Leishmania: The primary mechanism involves the disruption of the parasite's unique redox

balance system, which relies on trypanothione instead of glutathione.

Inhibition of Trypanothione Reductase (TryR): SbIII binds to and inhibits TryR, a key enzyme

responsible for maintaining the reduced pool of trypanothione.[1]

Oxidative Stress: Inhibition of TryR leads to an accumulation of oxidized trypanothione and

an inability to neutralize reactive oxygen species (ROS), resulting in significant oxidative

stress.[1]

Apoptosis-like Cell Death: The resulting oxidative damage and disruption of redox

homeostasis trigger a programmed cell death cascade in the parasite, characterized by

oligonucleosomal DNA fragmentation.[8]

Other Targets: SbIII may also interfere with DNA topoisomerase I, an enzyme essential for

DNA replication and transcription.[1]

In Schistosoma: In schistosomes, a primary target is the parasite's energy metabolism.

Inhibition of Phosphofructokinase (PFK): Antimony potassium tartrate acts as a potent

inhibitor of PFK, a rate-limiting enzyme in the glycolytic pathway.[8]

Energy Depletion: By blocking glycolysis, the drug severely depletes the parasite's main

source of ATP, leading to paralysis and death.

Quantitative Data Summary
The following tables summarize key quantitative data related to the use of antimony potassium

tartrate in parasitology research.

Table 1: In Vivo Efficacy Data
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Parasite
Species

Host
Drug
Formulation

Dose &
Route

Efficacy Reference

Schistosom
a mansoni

Mice

Tartar
emetic in
long-
circulating
liposomes

11 mg
Sb/kg
(single, i.p.)

55%
reduction in
worm
burden

[9]

Schistosoma

mansoni
Mice

Tartar emetic

in long-

circulating

liposomes

27 mg Sb/kg

(single, i.p.)

82%

reduction in

worm burden

[9]

Schistosoma

mansoni
Mice

Tartar emetic

in long-

circulating

liposomes

27 mg Sb/kg

(single, s.c.)

67%

reduction in

worm burden

[9]

| Schistosoma haematobium | Humans | Sodium antimony tartrate | 0.5 g per 15 kg (12

injections, i.v.) | 82% cure rate; 99% egg reduction in others |[10] |

Table 2: In Vitro Susceptibility and Resistance Data
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Parasite
Species

Parameter Value Notes Reference

Leishmania
(V.)
guyanensis

Resistance
Index

19-fold

Stable
resistance
selected in
vitro

[11]

Leishmania (V.)

braziliensis
Resistance Index

20-fold (initial),

10-fold (after

passage)

Partially unstable

resistance

selected in vitro

[11]

Leishmania (L.)

amazonensis
Resistance Index

6-fold (initial), 3-

fold (after

passage)

Partially unstable

resistance

selected in vitro

[11]

Leishmania (L.)

infantum chagasi
Resistance Index 4-fold

Stable resistance

selected in vitro
[11]

| Leishmania major (amastigotes) | IC50 | 62.5 µg/mL | Using biogenic antimony sulfide

nanoparticles |[12] |

Table 3: Toxicity Data

Organism Parameter Dose
Route of
Administration

Reference

Humans
Near-lethal
total dose

36 mg/kg Intravenous [13][14]

Humans
Reported fatal

dose
0.2 g Ingestion [4]

Rabbits LD50 90 mg Sb/kg Intramuscular [4]

Mice Lethal Dose 27 mg Sb/kg
Intraperitoneal

(free drug)
[9]

Rats Lethal Dose 22 mg/kg Intraperitoneal [13]
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| Rats | No Observed Adverse Effect Level (NOAEL) | 0.06 mg/kg/day | Drinking Water (90-day

study) |[15] |

Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Leishmania Promastigotes

Objective: To determine the 50% inhibitory concentration (IC50) of antimony potassium tartrate

against the promastigote stage of Leishmania spp.

Materials:

Leishmania promastigotes in logarithmic growth phase.

Complete M199 medium (or other suitable culture medium) supplemented with 10% Fetal

Bovine Serum (FBS).

Antimony potassium tartrate (APT) stock solution (e.g., 1 mg/mL in sterile water).

96-well flat-bottom microtiter plates.

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

Incubator (26°C).

Microplate reader (570 nm and 600 nm).

Methodology:

Parasite Preparation: Harvest mid-log phase promastigotes by centrifugation (1500 x g, 10

min). Resuspend the pellet in fresh medium and adjust the concentration to 2 x 10^6

parasites/mL.

Drug Dilution: Prepare a serial 2-fold dilution of the APT stock solution in culture medium

directly in the 96-well plate. Start with a high concentration (e.g., 500 µM) and perform

dilutions across 10 wells.
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Plating: Add 100 µL of the parasite suspension (2 x 10^6/mL) to each well containing 100 µL

of the drug dilutions. The final parasite concentration will be 1 x 10^6/mL.

Controls: Include wells with parasites and medium only (negative/growth control) and wells

with medium only (background control).

Incubation: Incubate the plate at 26°C for 72 hours.

Viability Assay: Add 20 µL of resazurin solution to each well and incubate for another 4-6

hours, or until the growth control wells turn pink.

Data Acquisition: Measure the absorbance (or fluorescence) using a microplate reader.

Analysis: Calculate the percentage of parasite viability for each concentration relative to the

growth control. Plot the viability against the log of the drug concentration and determine the

IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. normalized response).

Protocol 2: In Vivo Efficacy in a Murine Model of Schistosomiasis

Objective: To evaluate the schistosomicidal efficacy of antimony potassium tartrate in mice

infected with Schistosoma mansoni. (Adapted from[9]).

Materials:

6-8 week old female BALB/c mice.

S. mansoni cercariae.

Antimony potassium tartrate (APT).

Saline solution (0.9% NaCl).

Equipment for percutaneous infection and intraperitoneal (i.p.) injection.

Perfusion buffer (e.g., citrate-saline).

Methodology:
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Infection: Infect mice percutaneously with approximately 100 S. mansoni cercariae by tail

immersion.

Parasite Maturation: Maintain the infected mice for 6-7 weeks to allow the parasites to

mature into adult worms and begin egg production.

Treatment Groups: Randomly assign mice to treatment groups (n=5-8 per group):

Group 1: Untreated Control (infected, receives saline).

Group 2: Test Group (infected, receives APT at a specified dose, e.g., 10 mg Sb/kg).

Drug Administration: Administer the treatment as a single intraperitoneal (i.p.) injection.

Worm Burden Analysis: Two weeks post-treatment, euthanize the mice.

Hepatic Perfusion: Perfuse the liver and mesenteric veins with perfusion buffer to recover the

adult worms.

Counting: Count the number of male and female worms for each mouse.

Analysis: Calculate the mean worm burden for each group. Determine the percentage

reduction in worm burden in the treated group compared to the untreated control group.

Perform statistical analysis (e.g., Student's t-test or Mann-Whitney U test) to assess

significance.

Protocol 3: In Vitro Selection of Antimony-Resistant Leishmania

Objective: To generate a Leishmania cell line with resistance to antimony potassium tartrate

through continuous drug pressure. (Adapted from[11]).

Materials:

Wild-type (WT), drug-sensitive Leishmania promastigotes.

Complete culture medium (e.g., M199 with 10% FBS).

Antimony potassium tartrate (APT) stock solution.
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Flasks for parasite culture.

Methodology:

Determine Initial IC50: First, determine the IC50 of the WT parasite line using Protocol 1.

Initial Exposure: Start a new culture of WT parasites (e.g., 1 x 10^6/mL) in a flask containing

APT at a concentration equal to its IC50.

Monitoring and Passage: Monitor the culture daily. Initially, most parasites may die. Wait for

the surviving population to resume logarithmic growth. This may take several passages.

Incremental Drug Pressure: Once the parasites are growing steadily at the initial

concentration, subculture them into a new flask with a higher concentration of APT (e.g., 1.5x

to 2x the previous concentration).

Repeat Cycle: Repeat step 4, gradually increasing the drug concentration with each new

round of selection. The process is iterative: allow the parasite population to adapt and

recover before increasing the pressure.

Resistance Confirmation: Periodically (e.g., every 5-10 selection rounds), perform an IC50

assay (Protocol 1) on the selected population and compare it to the IC50 of the parent WT

line. The ratio of the IC50 (resistant) / IC50 (WT) is the Resistance Index (RI).

Phenotype Stability: To check if the resistance is stable, culture the resistant line in the

absence of the drug for an extended period (e.g., 20-30 passages) and then re-determine

the IC50. A significant decrease in the IC50 indicates an unstable resistance phenotype.
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Caption: Mechanism of action of trivalent antimony (SbIII) in Leishmania.
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Caption: Experimental workflow for in vivo efficacy testing in a mouse model.
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Caption: Workflow for in vitro selection of drug-resistant parasites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1206768/
https://www.atsdr.cdc.gov/toxprofiles/tp23-c1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196053/
https://pubchem.ncbi.nlm.nih.gov/compound/Antimony-Potassium-Tartrate
https://pubchem.ncbi.nlm.nih.gov/compound/Antimony-Potassium-Tartrate
https://pubmed.ncbi.nlm.nih.gov/12672618/
https://pubmed.ncbi.nlm.nih.gov/12672618/
https://pubmed.ncbi.nlm.nih.gov/4877078/
https://pubmed.ncbi.nlm.nih.gov/4877078/
https://pubmed.ncbi.nlm.nih.gov/20372925/
https://pubmed.ncbi.nlm.nih.gov/20372925/
https://pubmed.ncbi.nlm.nih.gov/31278518/
https://pubmed.ncbi.nlm.nih.gov/31278518/
https://pubmed.ncbi.nlm.nih.gov/12209175/
https://pubmed.ncbi.nlm.nih.gov/12209175/
https://pubmed.ncbi.nlm.nih.gov/12209175/
https://pubmed.ncbi.nlm.nih.gov/1890693/
https://pubmed.ncbi.nlm.nih.gov/1890693/
https://pubmed.ncbi.nlm.nih.gov/1890693/
https://www.researchgate.net/publication/12166678_SubchronicChronic_Toxicity_of_Antimony_Potassium_Tartrate
https://www.benchchem.com/product/b1241702#use-of-antimony-potassium-tartrate-in-parasitology-research
https://www.benchchem.com/product/b1241702#use-of-antimony-potassium-tartrate-in-parasitology-research
https://www.benchchem.com/product/b1241702#use-of-antimony-potassium-tartrate-in-parasitology-research
https://www.benchchem.com/product/b1241702#use-of-antimony-potassium-tartrate-in-parasitology-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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